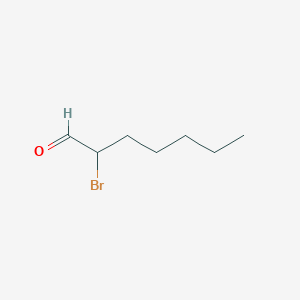

2-Bromoheptanal

Description

2-Bromoheptanal (C₇H₁₃BrO) is a halogenated aldehyde featuring a seven-carbon chain with a bromine atom at the second position and an aldehyde functional group at the terminal carbon. The bromine substituent introduces significant electronic and steric effects, influencing its reactivity and physical properties. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electrophilic aldehyde group and bromine atom enable diverse transformations such as nucleophilic additions, oxidations, or cross-coupling reactions .

Propriétés

Numéro CAS |

16486-84-3 |

|---|---|

Formule moléculaire |

C7H13BrO |

Poids moléculaire |

193.08 g/mol |

Nom IUPAC |

2-bromoheptanal |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-5-7(8)6-9/h6-7H,2-5H2,1H3 |

Clé InChI |

ZEPXAFZTJPAGHT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(C=O)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Heptanal (C₇H₁₄O)

- Structural Difference : Lacks the bromine atom at the second carbon.

- Reactivity : The absence of bromine reduces electrophilicity at the α-carbon, making heptanal less reactive toward nucleophilic substitution compared to 2-bromoheptanal.

- Physical Properties : Lower molecular weight (114.19 g/mol vs. 193.03 g/mol) and boiling point (155°C vs. ~180°C) due to weaker intermolecular forces .

2-Chloroheptanal (C₇H₁₃ClO)

- Structural Difference : Chlorine replaces bromine at the second position.

- Reactivity : Chlorine’s higher electronegativity but smaller atomic radius compared to bromine results in faster nucleophilic substitution reactions but less steric hindrance.

- Physical Properties : Lower molecular weight (148.63 g/mol) and boiling point (~170°C) than this compound .

Crotonaldehyde ((E)-2-Butenal, C₄H₆O)

- Structural Difference : Shorter carbon chain (four carbons) and α,β-unsaturation.

- Reactivity : The conjugated double bond enables Michael additions and Diels-Alder reactions, unlike the saturated this compound.

- Physical Properties : Significantly lower boiling point (104°C) due to reduced molecular weight (70.09 g/mol) .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Reactivity |

|---|---|---|---|---|

| This compound | 193.03 | ~180 | Low | Forms bisulfite adducts; prone to elimination |

| Heptanal | 114.19 | 155 | Slightly soluble | Oxidizes to heptanoic acid; aldol reactions |

| 2-Chloroheptanal | 148.63 | ~170 | Low | Faster nucleophilic substitution vs. Br |

| Crotonaldehyde | 70.09 | 104 | Partial | Conjugate additions; polymerization |

Nucleophilic Substitution

Oxidation and Reduction

- The aldehyde group in this compound can be oxidized to a carboxylic acid (2-bromoheptanoic acid) or reduced to 2-bromoheptanol. Comparatively, crotonaldehyde’s α,β-unsaturation resists straightforward oxidation without cleavage .

Elimination Reactions

- Under basic conditions, this compound undergoes β-elimination to form 1-heptene and HBr, a reaction less feasible in non-halogenated analogues like heptanal .

Stability and Handling

- This compound is sensitive to light and moisture, requiring storage under inert conditions. Its stability is lower than heptanal due to the labile C-Br bond but higher than α,β-unsaturated aldehydes like crotonaldehyde, which polymerize readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.